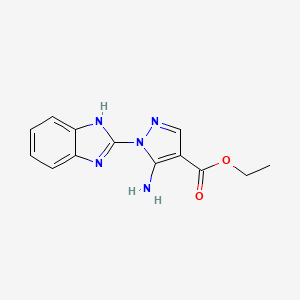

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

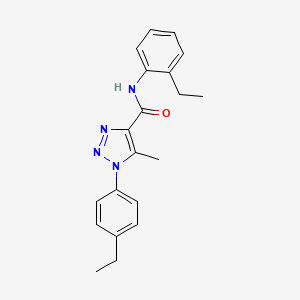

“Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . The 1,2,4-triazole ring in this compound contains two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Molecular Structure Analysis

The molecular structure of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For example, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, the first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C .

科学的研究の応用

Anticancer Agents

1,2,4-triazole derivatives, which include the compound , have shown promising results as anticancer agents . They have demonstrated cytotoxic activities against various human cancer cell lines . This makes them a potential candidate for further research in cancer treatment.

Antimicrobial Agents

Compounds containing a triazole structure, such as the one , have been developed and proven to have antimicrobial properties . They have shown moderate to excellent activity against various microbial strains .

Antiviral Agents

Triazole compounds have also been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Anti-inflammatory and Analgesic Agents

Triazole compounds have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Antioxidant Agents

Triazole compounds have been found to have antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

Antifungal Agents

Triazole compounds, including the one , have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are commonly used antifungals in clinical application .

Heat-resistant Materials

A new super heat-resistant explosive, which is a three-dimensional (3D) energetic metal–organic framework (MOF) was synthesized and fully characterized . The new 3D MOF was found to be extremely heat-resistant, having a high decomposition temperature of 323°C .

Antitubercular Agents

Triazole compounds have also been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

作用機序

Target of Action

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a complex compound with potential biological activity. It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may also interact with various biological targets.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Similar compounds, such as 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate may also affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been synthesized and evaluated for their biological activities . This suggests that Potassium (5-amino-3

Safety and Hazards

将来の方向性

The future directions of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, a new super heat-resistant explosive, potassium 4-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)-3,5-dinitropyrazole (KCPT, 1), featuring a three-dimensional (3D) energetic metal–organic framework (MOF) was synthesized and fully characterized .

特性

IUPAC Name |

potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLZNTKPHMAVME-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrKN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

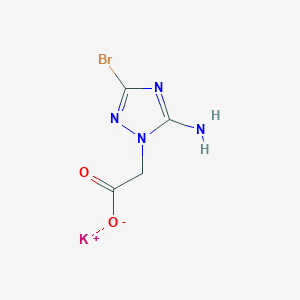

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2573733.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)